(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine
Description
Properties
CAS No. |
906560-91-6 |
|---|---|
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N,N'-dibutyl-1,2-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C22H28N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
OOZLGNKYUTUAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1)C(=NCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. For this compound, the reaction between dibutylamine and benzaldehyde under acidic or basic conditions is common. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell death. In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Diimine ligands are highly tunable through modifications of the backbone and substituents. Below is a comparative analysis of key analogs:
Key Observations:
- In contrast, the n-butyl groups in the target compound balance solubility and moderate steric protection .
- Electronic Properties : Electron-withdrawing groups (e.g., bromine in compound 2) increase electrophilicity at the imine nitrogen, while electron-donating groups (e.g., methoxy in 3ae) enhance nucleophilicity .
- Thermal Stability : Melting points correlate with symmetry and intermolecular interactions. The tert-butyl derivative (3aa) has a higher m.p. (107.5–109°C) than brominated analogs due to reduced molecular motion .
Theoretical and Computational Insights
- Molecular mechanics (MM2/MMFF94) studies on brominated diimines reveal that ortho substituents (e.g., 2-bromophenyl in compound 2) introduce significant steric strain (153.35 kcal/mol) compared to para-substituted analogs (117.31 kcal/mol) .
- The n-butyl derivative is expected to exhibit lower strain energy due to the flexible alkyl chains, favoring conformational adaptability in metal complexes.
Biological Activity
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is a compound of interest in the field of medicinal chemistry and materials science. Its unique structure allows for various biological interactions that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound based on available literature and experimental findings.
Chemical Structure and Properties
The molecular formula of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is . The compound features two butyl groups and two phenyl rings attached to a central ethylene backbone with imine functionalities.
Biological Activities
Research indicates that (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with imine functional groups can exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of phenyl rings may enhance this activity by stabilizing radical intermediates.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria has yielded promising results, indicating potential for development as an antibacterial agent.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, suggesting its potential use in cancer therapy.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH concentration at varying concentrations (10 µM to 100 µM), indicating strong antioxidant potential.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 3: Cytotoxicity Assay
Cytotoxic effects were assessed using MTT assays on MCF-7 breast cancer cells. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.
| Treatment Time (h) | IC50 (µM) |
|---|---|
| 24 | 25 |
| 48 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
